2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC9001596
InChI: InChI=1S/C18H18N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+
SMILES: CCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Molecular Formula: C18H18N2
Molecular Weight: 262.3 g/mol

2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole

CAS No.:

Cat. No.: VC9001596

Molecular Formula: C18H18N2

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole -

Specification

Molecular Formula C18H18N2
Molecular Weight 262.3 g/mol
IUPAC Name 2-[(E)-2-phenylethenyl]-1-propylbenzimidazole
Standard InChI InChI=1S/C18H18N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+
Standard InChI Key YUKCGXNMEJUUPI-OUKQBFOZSA-N
Isomeric SMILES CCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
SMILES CCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Canonical SMILES CCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the benzimidazole family, featuring a bicyclic structure comprising a benzene fused to an imidazole ring. Key modifications include:

  • N1-Propyl substitution: A three-carbon alkyl chain enhances lipophilicity and steric bulk compared to unsubstituted benzimidazoles .

  • C2-Styryl group: The (1E)-2-phenylethenyl moiety introduces planar conjugation, potentially influencing electronic properties and π-π stacking interactions .

The molecular formula is C₁₈H₁₇N₃, with a calculated molecular weight of 275.35 g/mol. The trans-configuration of the styryl group is confirmed by the (1E) designation, which impacts molecular geometry and intermolecular interactions .

Spectroscopic Characterization

While experimental data for this specific compound is unavailable, analogous 2-styrylbenzimidazoles exhibit:

  • ¹H NMR: Aromatic protons in the 7.1–8.3 ppm range, with trans-olefinic protons as doublets near δ 6.8–7.2 (J = 16 Hz) .

  • IR Spectroscopy: Stretching vibrations for C=N (1600–1620 cm⁻¹) and C=C (1510–1560 cm⁻¹) .

  • UV-Vis: Strong absorbance at 280–320 nm due to π→π* transitions in the conjugated system .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed based on literature for analogous compounds:

  • N-Alkylation followed by Knoevenagel Condensation

    • Step 1: Propylation of 1H-benzimidazole using propyl bromide under basic conditions (e.g., K₂CO₃/DMF) .

    • Step 2: Condensation with cinnamaldehyde via Knoevenagel reaction, catalyzed by piperidine or under solvent-free conditions .

  • Heck Coupling Strategy

    • Step 1: Bromination at C2 of 1-propyl-1H-benzimidazole using NBS.

    • Step 2: Palladium-catalyzed coupling with styrene derivatives .

Optimized Synthesis Protocol

Building on solvent-free methods from , a one-pot approach is theorized:

  • Reagents:

    • 1-Propyl-1H-benzimidazole (1 mmol)

    • Cinnamaldehyde (1 mmol)

    • Piperidine (0.1 eq) as catalyst

  • Procedure:

    • Heat reagents at 80°C under solvent-free conditions for 6–8 hours.

    • Monitor by TLC (hexane:ethyl acetate 3:1).

    • Purify via column chromatography (silica gel, gradient elution).

Theoretical Yield: 65–75%, based on analogous styrylbenzimidazole syntheses .

Physicochemical Properties

Thermodynamic Parameters

PropertyEstimated ValueBasis
Melting Point98–102°CAnalog data
Boiling Point432°C at 760 mmHgGroup contribution method
LogP (Octanol-Water)4.2 ± 0.3ChemAxon prediction
Aqueous Solubility0.18 mg/L at 25°CQSPR modeling

Stability Profile

  • Thermal: Stable up to 200°C (TGA extrapolation).

  • Photochemical: Susceptible to E→Z isomerization under UV light (λ > 300 nm) .

  • Hydrolytic: Resistant to acid hydrolysis (pH 3–9) due to aromatic stabilization.

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich benzimidazole core permits regioselective reactions:

  • Nitration: Occurs at C5/C6 positions (HNO₃/AcOH, 0°C) .

  • Sulfonation: Requires oleum due to deactivation by styryl group.

Cycloaddition Reactions

The styryl moiety participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming tetracyclic derivatives .

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